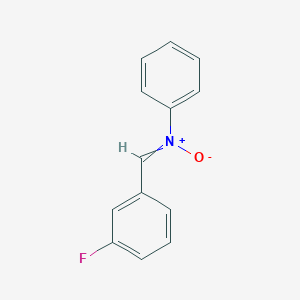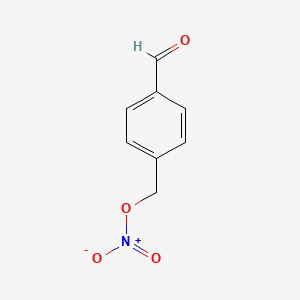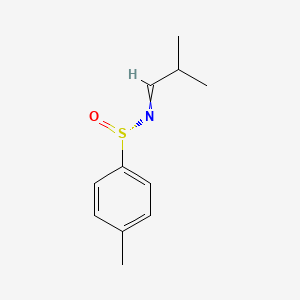
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides Sulfinamides are characterized by the presence of a sulfinyl functional group attached to an amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenesulfinyl chloride with 2-methylpropan-1-amine under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylbenzenesulfinyl chloride and 2-methylpropan-1-amine.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a low temperature (0-5°C) to prevent side reactions.
Procedure: The 4-methylbenzenesulfinyl chloride is slowly added to a solution of 2-methylpropan-1-amine in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Workup: After completion of the reaction, the mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfenamide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent such as acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: 4-Methyl-N-(2-methylpropylidene)benzene-1-sulfonamide.
Reduction: 4-Methyl-N-(2-methylpropylidene)benzene-1-sulfenamide.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Material Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
作用机制
The mechanism of action of 4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfinyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
相似化合物的比较
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfinamide can be compared with other sulfinamides and related compounds:
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfonamide:
4-Methyl-N-(2-methylpropylidene)benzene-1-sulfenamide: This compound has a sulfenyl group, making it more susceptible to oxidation compared to the sulfinamide.
N-(2-methylpropylidene)benzene-1-sulfinamide: This compound lacks the methyl group on the benzene ring, which can influence its chemical properties and reactivity.
属性
CAS 编号 |
174590-06-8 |
|---|---|
分子式 |
C11H15NOS |
分子量 |
209.31 g/mol |
IUPAC 名称 |
(S)-4-methyl-N-(2-methylpropylidene)benzenesulfinamide |
InChI |
InChI=1S/C11H15NOS/c1-9(2)8-12-14(13)11-6-4-10(3)5-7-11/h4-9H,1-3H3/t14-/m0/s1 |
InChI 键 |
MBDKDEQCBUDADQ-AWEZNQCLSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[S@](=O)N=CC(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)N=CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


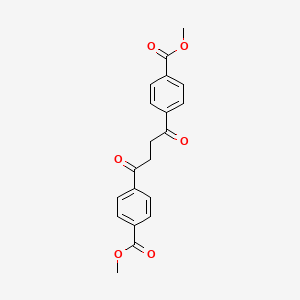

![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
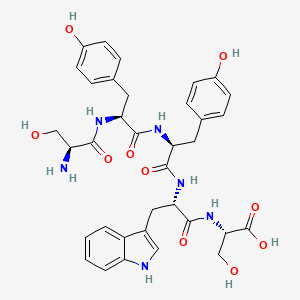
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
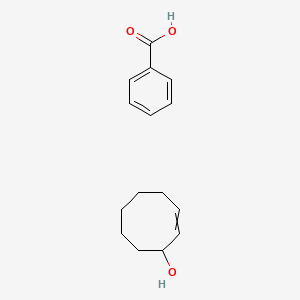
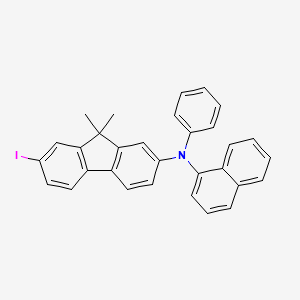


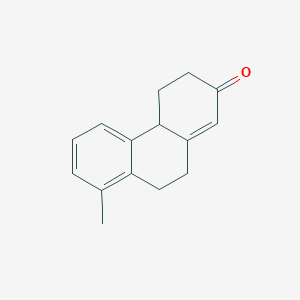
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
